molecular formula C13H12N2O2 B2856208 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one CAS No. 1707562-56-8

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one

Cat. No. B2856208
CAS RN: 1707562-56-8
M. Wt: 228.251
InChI Key: YDOHKAQMGUNLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one, also known as 4-methylpyridazinone-3-acetic acid, is a heterocyclic compound with a five-membered ring system. It is a versatile molecule that has various applications in the pharmaceutical, agrochemical, and dye industries. It is a valuable intermediate for the synthesis of various heterocyclic compounds and is used in the production of drugs, dyes, and other specialty chemicals.

Scientific Research Applications

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has a wide range of scientific research applications. It is a useful intermediate for the synthesis of various heterocyclic compounds and can be used in the production of drugs, dyes, and other specialty chemicals. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various biologically active compounds such as antibiotics, antifungal agents, and anti-inflammatory agents. Furthermore, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been used in the synthesis of various polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is not yet fully understood. However, it is believed to act as a proton donor, which can be used to activate other molecules. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid may act as an electron-withdrawing group, which can be used to enhance the reactivity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid are not yet fully understood. However, it has been reported to have antifungal and anti-inflammatory properties. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been shown to have a protective effect against oxidative stress in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments include its relatively low cost and ease of synthesis. In addition, 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is a versatile molecule that can be used in the synthesis of various heterocyclic compounds. However, the use of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in laboratory experiments is limited by its potential toxicity and its lack of solubility in water.

Future Directions

The potential future directions for 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to optimize the synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid and to develop new synthetic methods for its production. Furthermore, further research is needed to explore the potential applications of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid in the production of drugs, dyes, and other specialty chemicals.

Synthesis Methods

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid is synthesized via a two-step process. The first step involves the condensation of 4-methylphenol and ethyl acetoacetate to form a pyridazinone derivative. The second step involves the acylation of the pyridazinone derivative with acetic anhydride. The synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-onedazinone-3-acetic acid has been well-documented in the literature and is a simple and efficient process.

properties

IUPAC Name

3-acetyl-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOHKAQMGUNLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one

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